molecular formula C17H21Cl2N5OS B2975779 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216452-32-2

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2975779
CAS No.: 1216452-32-2
M. Wt: 414.35
InChI Key: ZGZOQFQJRNYLMX-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a small molecule research compound with the CAS Registry Number 1216452-32-2 . Its molecular formula is C17H21Cl2N5OS, and it has a molecular weight of 414.35 g/mol . The compound features a complex structure that integrates a 4-chloro-benzothiazole core, a 1,3-dimethyl-pyrazole group, and a dimethylaminoethyl side chain, making it a subject of interest in several research areas. Compounds containing the benzothiazole scaffold are widely investigated in medicinal chemistry for their diverse biological activities, often serving as key scaffolds in the development of kinase inhibitors and other therapeutic agents. The specific structural motifs present in this molecule suggest potential utility as a precursor or pharmacophore in drug discovery efforts, particularly in the synthesis of targeted inhibitors for various disease models. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-quality compound to explore new chemical entities in fields such as oncology, neuroscience, and infectious disease.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS.ClH/c1-11-10-13(22(4)20-11)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZOQFQJRNYLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole ring and the dimethylaminoethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Compound in :
    • Structure : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride.
    • Differences :
  • Benzothiazole substitutions: 7-chloro and 4-methoxy (vs. 4-chloro in the target compound).
  • Amine substituent: Morpholinylethyl (vs. dimethylaminoethyl). Impact:
  • Morpholinyl groups often improve solubility and metabolic stability compared to dimethylamino groups .

Pyrazole-Thiazole vs. Pyrazole-Benzothiazole Linkages

  • Compound in :
    • Structure : 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide.
    • Differences :
  • Thiazole ring replaces benzothiazole.
  • Pyrazole substitutions: 1,5-dimethyl (vs. 1,3-dimethyl).
    • Impact :
  • The absence of the fused benzene ring in thiazole reduces aromatic interactions, possibly lowering target binding affinity.
  • Altered methyl positions on pyrazole may affect steric hindrance and electronic properties .

Amide vs. Thioamide Linkages

  • Compound in :
    • Structure : 2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide.
    • Differences :
  • Thioamide (C=S) replaces carboxamide (C=O).
  • Substituents: Ethylhydrazine (vs. dimethylaminoethyl). Impact:

Aromatic vs. Heterocyclic Substituents

  • Compound in :
    • Structure : N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide.
    • Differences :
  • Benzothiazole substitution: 4-methoxy (vs. 4-chloro).
  • Amine substituent: Pyridinylmethyl (vs. dimethylaminoethyl). Impact:
  • Pyridinylmethyl introduces a basic nitrogen, which could influence pH-dependent solubility and receptor binding .

Melting Points and Solubility

  • : Derivatives with chloro substituents (e.g., 3b, 3e) exhibit higher melting points (171–174°C) compared to methoxy or methyl analogs (123–125°C), likely due to increased crystallinity from halogenated groups .
  • Salt Forms : Hydrochloride salts (target compound and ) enhance aqueous solubility compared to free bases.

Tabulated Comparison of Key Analogs

Compound Feature Target Compound Compound Compound
Benzothiazole Substituents 4-chloro 7-chloro, 4-methoxy N/A (thiazole core)
Pyrazole Substituents 1,3-dimethyl 1,3-dimethyl 1,5-dimethyl
Amine Group Dimethylaminoethyl Morpholinylethyl N/A
Molecular Weight ~450 g/mol (estimated) 486.41 g/mol 270.74 g/mol
Salt Form Hydrochloride Hydrochloride Free base

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Anticonvulsant Properties

Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have demonstrated that this compound may inhibit specific enzymes or modulate receptor functions that influence neuronal excitability, making it a candidate for treating epilepsy and other central nervous system disorders .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It is believed to inhibit specific kinases involved in cancer cell proliferation and survival. The modulation of the MAPK/ERK and PI3K/Akt signaling pathways has been implicated in its mechanism of action, leading to reduced cell growth and increased apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting kinases and proteases involved in cell signaling.
  • Receptor Modulation : Influencing GABAergic systems that play a critical role in neuronal signaling .

Table 1: Summary of Biological Activities

Activity TypeMechanismPotential Applications
AnticonvulsantInhibition of neuronal excitabilityTreatment of epilepsy
AnticancerInhibition of cell proliferationCancer therapy
NeuroprotectiveModulation of neuroprotective pathwaysNeurodegenerative disease treatment

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Anticonvulsant Efficacy : In a study involving mice subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, the compound demonstrated significant anticonvulsant activity at doses ranging from 30 to 100 mg/kg .
  • Antitumor Activity : In vitro assays showed that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. The results indicated a dose-dependent reduction in cell viability .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, such as coupling benzothiazole derivatives with pyrazole-carboxamide intermediates. Key steps include:
  • Condensation : Use of K2_2CO3_3 in DMF as a base for nucleophilic substitution reactions (e.g., alkylation of thiol groups) .
  • Cyclization : Phosphorus oxychloride (POCl3_3) at 120°C for forming oxadiazole or thiazole rings .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate pure products .
  • Optimization : Apply Design of Experiments (DoE) to test variables (solvent polarity, temperature, stoichiometry). For example, triethylamine in dioxane improves yield in chloroacetylation steps . Statistical methods like factorial design minimize experimental runs while maximizing data robustness .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer :
  • Spectroscopy : Use 1^{1}H/13^{13}C NMR to verify substituent positions (e.g., dimethylaminoethyl and chloro-benzothiazolyl groups). IR spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C16_{16}H20_{20}ClN5_5OS·HCl).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (see analogous pyrazole-thiazole derivatives in ).

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • HPLC/UV-Vis : Monitor degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
  • pH-Dependent Solubility : Use shake-flask method with buffers (pH 1–13) to correlate ionization (dimethylamino group) with solubility .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental workflows to predict reaction pathways and optimize synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., cyclization barriers) and identify rate-limiting steps .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, DMF may enhance nucleophilicity in SN2 reactions .
  • Reaction Path Search : Apply algorithms like GRRM to explore alternative pathways (e.g., avoiding byproducts from competing alkylation sites) .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC50_{50} values across assays?

  • Methodological Answer :
  • Assay Standardization : Control variables (cell line passage number, serum concentration) to reduce variability.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., dimethylaminoethyl group’s cationic nature may bind phospholipids) .
  • Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to validate trends .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity (e.g., kinase inhibition)?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-chloro-benzothiazole with 4-fluoro or 4-methyl variants) .
  • Molecular Docking : Simulate binding modes in kinase ATP pockets (e.g., PyMol/AutoDock Vina). The pyrazole-carboxamide scaffold may mimic adenine interactions .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., chloro vs. methyl groups) to bioactivity .

Q. What methodologies enable the study of environmental fate, such as biodegradation or photolytic degradation?

  • Methodological Answer :
  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated/cleaved products .
  • Microbial Degradation : Use OECD 301B test with activated sludge to assess aerobic biodegradation. The benzothiazole ring may resist microbial cleavage .

Emerging Research Directions

Q. How can this compound be repurposed for material science applications, such as metal-organic frameworks (MOFs) or conductive polymers?

  • Methodological Answer :
  • Coordination Chemistry : Test metal-binding capacity (e.g., with Cu2+^{2+} or Fe3+^{3+}) via UV-Vis titration. The pyrazole and benzothiazole moieties may act as bidentate ligands .
  • Electrochemical Characterization : Use cyclic voltammetry to evaluate redox activity (e.g., dimethylaminoethyl group’s electron-donating effect) .

Q. What experimental and computational tools are critical for ensuring reproducibility in multi-laboratory studies?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Standardize data entry formats (e.g., reaction yields, spectral peaks) .
  • Blockchain for Data Integrity : Implement decentralized ledgers to timestamp raw data (e.g., NMR files) .

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